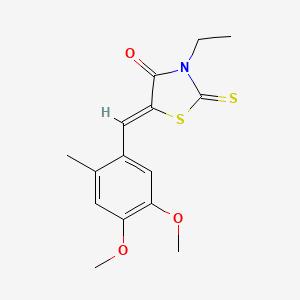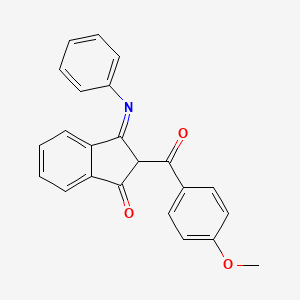
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone, also known as MBPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPI belongs to the class of indanone derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to possess significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. In material science, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been used as a building block for the synthesis of various organic materials. In analytical chemistry, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is not fully understood. However, it has been proposed that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone exerts its biological activity through the inhibition of various enzymes and proteins. For example, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone induces apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. In vivo studies have shown that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone possesses significant antitumor activity in various animal models.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined through various analytical techniques. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone also possesses significant biological activity, which makes it an attractive target for drug discovery and development. However, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone also possesses some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to optimize its biological activity. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is also relatively unstable and can degrade over time, which can affect its biological activity.
Future Directions
There are several future directions for research on 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone. One direction is to further elucidate its mechanism of action and optimize its biological activity. Another direction is to study its potential applications in other fields such as material science and analytical chemistry. Additionally, more in vivo studies are needed to evaluate its safety and efficacy as a potential anticancer agent. Finally, the development of more stable analogs of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone could enhance its potential as a drug candidate.
In conclusion, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is a promising chemical compound that possesses significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone could lead to the development of novel drugs and materials with significant biological activity.
Synthesis Methods
The synthesis of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone involves the reaction of 2-acetylindan-1,3-dione with 4-methoxybenzohydrazide and phenylhydrazine in the presence of a catalyst. This reaction results in the formation of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone, which can be purified through recrystallization. The purity and yield of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone can be determined through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and HPLC.
properties
IUPAC Name |
2-(4-methoxybenzoyl)-3-phenyliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-27-17-13-11-15(12-14-17)22(25)20-21(24-16-7-3-2-4-8-16)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPHUTVLYHLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)

![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
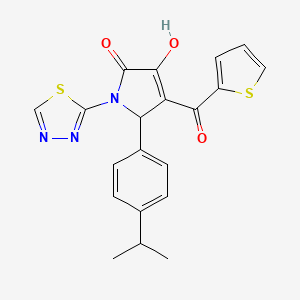

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
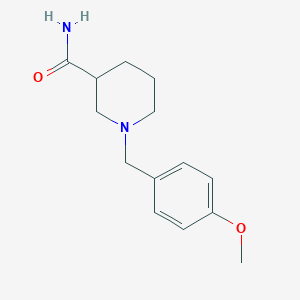
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
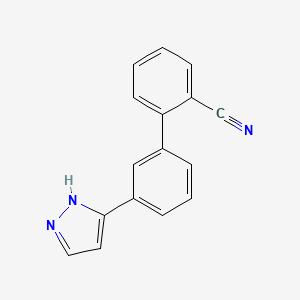
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)


